N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-1-oxaspiro[5.5]undecan-4-amine
Description
N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-1-oxaspiro[5.5]undecan-4-amine is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry, biology, and industrial chemistry. This compound is characterized by the presence of an imidazo[2,1-b][1,3]thiazole ring system, which is known for its diverse biological activities.
Properties
IUPAC Name |
N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-1-oxaspiro[5.5]undecan-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3OS/c1-2-5-16(6-3-1)10-13(4-8-20-16)17-11-14-12-19-7-9-21-15(19)18-14/h7,9,12-13,17H,1-6,8,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXKLBODIZAVKKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC(CCO2)NCC3=CN4C=CSC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-1-oxaspiro[5.5]undecan-4-amine typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds . This method is favored due to its efficiency and the ability to produce high yields under mild conditions. The reaction conditions often include the use of organic solvents such as ethanol or methanol, and the reaction is usually carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for the efficient production of large quantities of the compound. This method also ensures better control over reaction conditions and product purity .
Chemical Reactions Analysis
Types of Reactions
N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-1-oxaspiro[5.5]undecan-4-amine undergoes various chemical reactions, including:
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
The reactions mentioned above are usually carried out under standard laboratory conditions, with the use of appropriate solvents and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-1-oxaspiro[5
Mechanism of Action
The mechanism of action of N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-1-oxaspiro[5.5]undecan-4-amine involves its interaction with specific molecular targets and pathways within cells. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes such as proliferation, apoptosis, or inflammation . The exact molecular targets and pathways can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
Levamisole: An anthelmintic drug with immunomodulatory properties.
WAY-181187: An anxiolytic agent.
Pifithrin-β: An antineoplastic agent.
Uniqueness
N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-1-oxaspiro[5.5]undecan-4-amine stands out due to its unique spirocyclic structure, which imparts distinct chemical and biological properties. This structural feature can enhance its stability, bioavailability, and specificity in targeting certain biological pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
